(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
CAS No.:
Cat. No.: VC20134710
Molecular Formula: C8H16O4S
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O4S |
|---|---|
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate |
| Standard InChI | InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | QMZSWBBFLNXFLC-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C1CCOCC1)OS(=O)(=O)C |
| Canonical SMILES | CC(C1CCOCC1)OS(=O)(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(S)-1-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate belongs to the class of methanesulfonate esters, featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethyl group bearing a methanesulfonyloxy moiety. The chiral (S)-configuration at the ethyl carbon distinguishes it from its enantiomer, which may exhibit divergent reactivity in stereoselective reactions.
Key Structural Features:
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Molecular Formula: C₈H₁₆O₄S
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Molecular Weight: 208.28 g/mol
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IUPAC Name: [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate
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Stereochemistry: The (S)-configuration is confirmed by its Standard InChIKey (QMZSWBBFLNXFLC-ZETCQYMHSA-N), which encodes the absolute stereochemistry.
Physical Properties
While experimental data for this specific enantiomer remain limited, analogs such as tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) provide insight into its behavior:
The chiral center likely influences crystallinity and melting point, though empirical data for the (S)-enantiomer are pending further characterization.
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can be approached via functionalization of the tetrahydropyran ring. A plausible retrosynthetic pathway involves:
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Chiral Alcohol Precursor: (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol, obtained through asymmetric reduction or enzymatic resolution.
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Methanesulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base.
Preparation of (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol
The chiral alcohol precursor may be synthesized via:
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Asymmetric Catalytic Hydrogenation: Using a chiral catalyst (e.g., Ru-BINAP) to reduce 1-(tetrahydro-2H-pyran-4-yl)ethanone.
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohols .
Methanesulfonylation
Reaction conditions:
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Reagents: Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
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Solvent: Dichloromethane, 0°C to room temperature
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of MsCl, displacing chloride and forming the sulfonate ester .
Applications in Organic Synthesis and Drug Development
Asymmetric Synthesis
The (S)-enantiomer serves as a chiral building block for:
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Pharmaceutical Intermediates: Synthesis of tubulin polymerization inhibitors (e.g., 2-amino-3,4,5-trimethoxybenzophenones) and cardiotonics (e.g., 4-alkyl-2(1H)-quinazolinones) .
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Chiral Auxiliaries: Facilitating stereocontrol in aldol and Mannich reactions.
Case Study: Antiviral Agents
Recent studies highlight its role in synthesizing pteridinone derivatives, which act as Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis . The chiral methanesulfonate group enhances metabolic stability compared to hydroxyl precursors .
Comparative Analysis with Structural Analogs
Enantiomeric Pair: (S) vs. (R)
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Biological Activity | Higher affinity for TLR7 | Reduced activity in assays |
| Synthetic Utility | Preferred in asymmetric synthesis | Limited applications |
Related Methanesulfonates
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2-(Oxan-2-yl)ethyl Methanesulfonate (CAS 133243-83-1): Lacks a chiral center but shares applications in alkylation reactions .
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Tetrahydro-2H-pyran-4-yl Methanesulfonate (CAS 134419-59-3): Non-chiral analog used in nitroacetophenone synthesis .
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing nickel- or palladium-catalyzed methods to improve enantiomeric excess (ee).
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Prodrug Design: Leveraging its sulfonate group for enhanced bioavailability of antiviral agents .
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Stability Enhancements: Co-crystallization with stabilizers to mitigate moisture sensitivity .
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